Field: Chemistry
Application: The synthesis of fluorine-containing small molecules has had numerous benefits of improving the quality and efficiency of many applications of these compounds.
Field: Organic Chemistry
Application: Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists.
Field: Biochemistry
Field: Energy Engineering
Methods: The NCM811/Li half batteries containing 2% 2FF electrolyte show the highest cycling performance.
Results: A coulombic efficiency of 98.4% and a capacity retention of 89.4% are obtained after 100 cycles at 0.5C.
2-Fluorobenzenesulfonyl fluoride is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring that is also substituted with a sulfonyl fluoride group. Its molecular formula is , and it features a sulfonyl fluoride functional group, which is known for its reactivity and ability to participate in various chemical transformations. This compound exists as a colorless liquid or solid, depending on the temperature, and is soluble in polar organic solvents.
The chemical reactivity of 2-fluorobenzenesulfonyl fluoride primarily involves nucleophilic substitution reactions, where the sulfonyl fluoride group can be replaced by various nucleophiles. Additionally, the fluorine atom can participate in halogen exchange reactions. For instance, it can react with alkali metal fluorides to yield other fluorinated compounds through a process known as fluorodesulfonylation .
Research indicates that 2-fluorobenzenesulfonyl fluoride exhibits biological activity, particularly as a reagent in biochemical assays. It has been utilized in studies involving enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites in proteins . The compound's reactivity allows it to serve as an important tool in medicinal chemistry for the development of pharmaceutical agents.
Several methods have been developed for synthesizing 2-fluorobenzenesulfonyl fluoride:
2-Fluorobenzenesulfonyl fluoride finds applications across various fields:
Studies have shown that 2-fluorobenzenesulfonyl fluoride interacts effectively with nucleophiles such as amines and thiols, leading to the formation of stable covalent bonds. This property makes it valuable for probing biological systems and understanding enzyme kinetics. Furthermore, its role as an additive in battery technology highlights its potential in improving electrochemical interfaces .
Several compounds share structural or functional similarities with 2-fluorobenzenesulfonyl fluoride. Here are some notable examples:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Benzenesulfonyl chloride | C6H5SO2Cl | Less reactive than sulfonyl fluoride; used for chlorination reactions. |
4-Fluorobenzenesulfonyl fluoride | C6H4F(SO2F) | Similar reactivity but different substitution pattern; used in similar applications. |
2-Chlorobenzenesulfonyl fluoride | C6H4Cl(SO2F) | Chlorine substituent makes it less reactive; useful for chlorination chemistry. |
3-Fluorobenzenesulfonyl chloride | C6H4F(SO2Cl) | Contains both fluorine and chlorine; serves different synthetic purposes. |
The uniqueness of 2-fluorobenzenesulfonyl fluoride lies in its specific reactivity profile and applications in both biological systems and material science, distinguishing it from other related compounds.